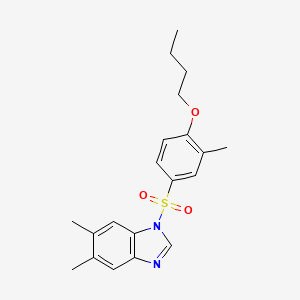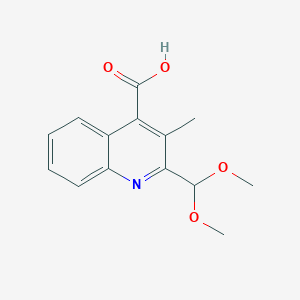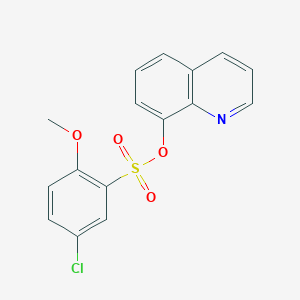![molecular formula C22H16Br2N2O4S2 B15108934 Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- CAS No. 1018166-14-7](/img/structure/B15108934.png)
Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface . This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial for product formation. Key intermediates are captured by mass spectrometry to elucidate the tandem reaction mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of microdroplets and thin films could be adapted for large-scale synthesis, ensuring efficient and cost-effective production.
化学反应分析
Types of Reactions
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- has several scientific research applications:
作用机制
The mechanism of action of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
相似化合物的比较
Similar Compounds
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds share a similar spiro structure and have been studied for their biological activity.
Spiro-oxindole-pyrrolidines: Known for their chemo-, stereo-, and regioselective synthesis, these compounds also exhibit significant biological activity.
Uniqueness
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is unique due to its specific combination of functional groups and the resulting chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1018166-14-7 |
|---|---|
分子式 |
C22H16Br2N2O4S2 |
分子量 |
596.3 g/mol |
IUPAC 名称 |
1'-benzyl-7-(3,5-dibromo-2-hydroxyphenyl)spiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C22H16Br2N2O4S2/c23-12-6-13(17(28)14(24)7-12)16-18-19(25-21(30)32-18)31-10-22(16)8-15(27)26(20(22)29)9-11-4-2-1-3-5-11/h1-7,16,28H,8-10H2,(H,25,30) |
InChI 键 |
XVNWQZGRIQEPTN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)C12CSC3=C(C2C4=C(C(=CC(=C4)Br)Br)O)SC(=O)N3)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108867.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide](/img/structure/B15108873.png)

![3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione](/img/structure/B15108877.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)



![N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15108931.png)
![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B15108932.png)
![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15108936.png)
